molecular formula C28H18BrCl2NO2 B11697129 (3E)-1-(2-bromo-4-methylphenyl)-3-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one

(3E)-1-(2-bromo-4-methylphenyl)-3-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one

Cat. No.: B11697129
M. Wt: 551.3 g/mol
InChI Key: KDZFEFSEAQXZCX-XSFVSMFZSA-N
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Description

(3E)-1-(2-BROMO-4-METHYLPHENYL)-3-{[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound characterized by its unique structure, which includes a brominated phenyl group, a dichlorophenyl furan moiety, and a dihydropyrrolone core

Preparation Methods

The synthesis of (3E)-1-(2-BROMO-4-METHYLPHENYL)-3-{[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. The synthetic route may start with the bromination of 4-methylphenyl, followed by the formation of the furan ring through a series of cyclization reactions. The final step often involves the condensation of the furan derivative with a dihydropyrrolone precursor under specific reaction conditions, such as the presence of a base or acid catalyst .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of double bonds.

    Substitution: Halogen substitution reactions can occur, where the bromine or chlorine atoms are replaced by other functional groups using nucleophilic reagents.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(3E)-1-(2-BROMO-4-METHYLPHENYL)-3-{[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:

Comparison with Similar Compounds

Similar compounds include other brominated phenyl derivatives and dichlorophenyl furan analogs. Compared to these compounds, (3E)-1-(2-BROMO-4-METHYLPHENYL)-3-{[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development .

Properties

Molecular Formula

C28H18BrCl2NO2

Molecular Weight

551.3 g/mol

IUPAC Name

(3E)-1-(2-bromo-4-methylphenyl)-3-[[5-(3,4-dichlorophenyl)furan-2-yl]methylidene]-5-phenylpyrrol-2-one

InChI

InChI=1S/C28H18BrCl2NO2/c1-17-7-11-25(22(29)13-17)32-26(18-5-3-2-4-6-18)16-20(28(32)33)14-21-9-12-27(34-21)19-8-10-23(30)24(31)15-19/h2-16H,1H3/b20-14+

InChI Key

KDZFEFSEAQXZCX-XSFVSMFZSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)N2C(=C/C(=C\C3=CC=C(O3)C4=CC(=C(C=C4)Cl)Cl)/C2=O)C5=CC=CC=C5)Br

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=CC(=CC3=CC=C(O3)C4=CC(=C(C=C4)Cl)Cl)C2=O)C5=CC=CC=C5)Br

Origin of Product

United States

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